molecular formula C7H8N2OS B1402750 2-Amino-5,7a-dihydrobenzo[d]-thiazol-4(3aH)-one CAS No. 1380571-61-8

2-Amino-5,7a-dihydrobenzo[d]-thiazol-4(3aH)-one

Cat. No.: B1402750
CAS No.: 1380571-61-8
M. Wt: 168.22 g/mol
InChI Key: OZBKGPDWLSYQHW-UHFFFAOYSA-N
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Description

2-Amino-5,7a-dihydrobenzo[d]-thiazol-4(3aH)-one is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound features a unique thiazole ring fused with a benzene ring, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5,7a-dihydrobenzo[d]-thiazol-4(3aH)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzothiazole with suitable electrophiles to form the desired compound . The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5,7a-dihydrobenzo[d]-thiazol-4(3aH)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 2-Amino-5,7a-dihydrobenzo[d]-thiazol-4(3aH)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exhibiting therapeutic effects .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-Amino-5,7a-dihydrobenzo[d]-thiazol-4(3aH)-one offers unique structural features and reactivity. Its fused thiazole-benzene ring system provides distinct chemical properties, making it a valuable scaffold for various applications. Additionally, its ability to undergo diverse chemical reactions enhances its versatility in synthetic and medicinal chemistry .

Properties

IUPAC Name

2-amino-5,7a-dihydro-3aH-1,3-benzothiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1,3,5-6H,2H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBKGPDWLSYQHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C(C1=O)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5,7a-dihydrobenzo[d]-thiazol-4(3aH)-one
Reactant of Route 2
2-Amino-5,7a-dihydrobenzo[d]-thiazol-4(3aH)-one
Reactant of Route 3
2-Amino-5,7a-dihydrobenzo[d]-thiazol-4(3aH)-one
Reactant of Route 4
2-Amino-5,7a-dihydrobenzo[d]-thiazol-4(3aH)-one
Reactant of Route 5
2-Amino-5,7a-dihydrobenzo[d]-thiazol-4(3aH)-one
Reactant of Route 6
2-Amino-5,7a-dihydrobenzo[d]-thiazol-4(3aH)-one

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